molecular formula C12H17ClN2O4 B12982506 tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

Cat. No.: B12982506
M. Wt: 288.73 g/mol
InChI Key: RIVVRTSEXBMZRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a chloroethyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the chloroethyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The molecular pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • tert-Butyl 3-(2-bromoethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
  • tert-Butyl 3-(2-iodoethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O4

Molecular Weight

288.73 g/mol

IUPAC Name

tert-butyl 3-(2-chloroethyl)-5-methyl-2,4-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C12H17ClN2O4/c1-8-7-15(11(18)19-12(2,3)4)10(17)14(6-5-13)9(8)16/h7H,5-6H2,1-4H3

InChI Key

RIVVRTSEXBMZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CCCl)C(=O)OC(C)(C)C

Origin of Product

United States

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